Decanamidine, hydrochloride

Description

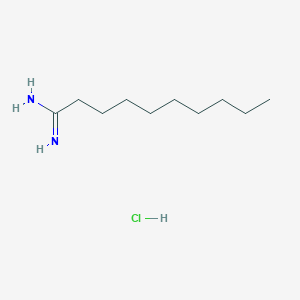

Decanamidine hydrochloride is a synthetic cationic compound belonging to the amidine class, characterized by a decyl (C10) alkyl chain linked to an amidine group, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility in aqueous environments compared to its free base form.

Amidine derivatives, such as benzamidine hydrochloride (C₇H₇N₂·HCl), are well-documented for their roles as protease inhibitors and antimicrobial agents . Hydrochloride salts are commonly utilized in pharmaceuticals to improve stability and bioavailability, as seen in dexmedetomidine hydrochloride (a sedative) and memantine hydrochloride (an NMDA receptor antagonist) .

Properties

Molecular Formula |

C10H23ClN2 |

|---|---|

Molecular Weight |

206.75 g/mol |

IUPAC Name |

decanimidamide;hydrochloride |

InChI |

InChI=1S/C10H22N2.ClH/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H3,11,12);1H |

InChI Key |

FRMIOFKBCDMLKA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=N)N.Cl |

Canonical SMILES |

CCCCCCCCCC(=N)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanamidine, hydrochloride; n-Decanamidine hydrochloride; Decanoic acid amidine hydrochloride. |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Benzamidine Hydrochloride (C₇H₇N₂·HCl)

Acetamidine Hydrochloride (C₂H₆N₂·HCl)

- Molecular Weight : 94.54 g/mol.

- Structure : Methyl-substituted amidine.

- Applications : Intermediate in organic synthesis; less lipophilic than decanamidine.

Memantine Hydrochloride (C₁₂H₂₁N·HCl)

Dexmedetomidine Hydrochloride (C₁₃H₁₆N₂·HCl)

- Molecular Weight : 236.7 g/mol.

- Structure : Imidazole derivative with selective α₂-adrenergic agonist activity.

- Applications : ICU sedation; requires dose adjustments in hepatic impairment .

Functional Analogues

Famotidine Hydrochloride (C₈H₁₅N₇O₂S₃·HCl)

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Comparative Data Table

Key Research Findings

- Lipophilicity and Efficacy : Decanamidine’s decyl chain may enhance antimicrobial activity compared to shorter-chain amidines (e.g., acetamidine) but could increase cytotoxicity due to stronger membrane disruption .

- Solubility and Stability : Hydrochloride salts generally exhibit improved aqueous solubility, as demonstrated by memantine hydrochloride’s formulation for oral administration .

- Drug Interactions : Unlike dexmedetomidine, which interacts with sedatives and opioids , decanamidine’s interactions (if used topically) may involve cationic surfactants or anionic compounds.

Q & A

Q. What experimental design strategies are effective in evaluating the stability of Decanamidine hydrochloride under varying storage conditions?

- Methodological Answer : Implement accelerated stability studies using ICH guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and compare with forced degradation (heat, light, oxidation). Kinetic modeling (zero/first-order) predicts shelf life. Include excipient compatibility screening (e.g., viscosity reducers like pyridoxine HCl) .

Q. How can spectral data discrepancies (e.g., NMR or MS) be systematically resolved during the structural characterization of Decanamidine hydrochloride?

- Methodological Answer : For ambiguous NMR peaks, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For MS fragmentation anomalies, compare with isotopic patterns or conduct tandem MS (MS/MS). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What methodologies are employed to assess the compatibility of Decanamidine hydrochloride with excipients in formulation development?

- Methodological Answer : Use differential scanning calorimetry (DSC) to detect interactions (e.g., melting point shifts). Conduct in vitro dissolution studies with excipients (e.g., cellulose derivatives) in simulated gastric fluid. Monitor viscosity changes using rheometry, especially for injectable formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.